molecular formula C15H13BrClNO3 B4965557 2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B4965557
M. Wt: 370.62 g/mol
InChI Key: QQAMXUJTPWPORV-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring and a methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Preparation of 2-bromo-4-chlorophenol: This can be achieved by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.

    Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.

    Amidation: The 2-(2-bromo-4-chlorophenoxy)acetic acid is then reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the original compound.

    Hydrolysis: 2-(2-bromo-4-chlorophenoxy)acetic acid and 3-methoxyaniline.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of acetamide derivatives with biological targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromo, chloro, and methoxy substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)-N-phenylacetamide: Lacks the methoxy substituent on the phenyl ring.

    2-(4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide: Lacks the bromo substituent on the phenoxy ring.

    2-(2-bromo-4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide: Has the methoxy substituent at a different position on the phenyl ring.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of bromo, chloro, and methoxy substituents, which can influence its chemical reactivity and biological activity. This unique structure can provide distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3/c1-20-12-4-2-3-11(8-12)18-15(19)9-21-14-6-5-10(17)7-13(14)16/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMXUJTPWPORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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